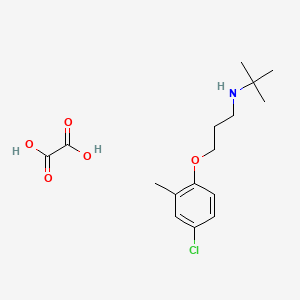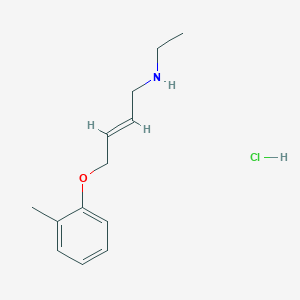
N-(tert-butyl)-3-(4-chloro-2-methylphenoxy)-1-propanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-3-(4-chloro-2-methylphenoxy)-1-propanamine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as TBPMPO and is synthesized using a specific method that involves several steps.
Mecanismo De Acción
The mechanism of action of TBPMPO is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in the development and progression of diseases. For example, TBPMPO has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are key regulators of cell growth and survival.
Biochemical and Physiological Effects
TBPMPO has been shown to have several biochemical and physiological effects on the body. For example, it can modulate the expression of specific genes and proteins that are involved in various cellular processes. Additionally, TBPMPO has been shown to regulate the levels of specific hormones and neurotransmitters, which can have significant effects on the body's overall physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TBPMPO in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, TBPMPO is readily available and relatively inexpensive, making it a cost-effective option for researchers. However, one limitation of using TBPMPO is its potential toxicity, which can pose a risk to researchers if proper safety precautions are not taken.
Direcciones Futuras
There are several future directions for research on TBPMPO. One potential area of focus is the development of novel drug delivery systems that can improve the bioavailability and efficacy of TBPMPO in vivo. Additionally, further studies are needed to elucidate the precise mechanism of action of TBPMPO and to identify specific molecular targets for its therapeutic applications. Finally, more research is needed to assess the potential side effects and toxicity of TBPMPO, particularly in long-term studies.
Métodos De Síntesis
The synthesis of TBPMPO involves the reaction of 4-chloro-2-methylphenol with tert-butylamine, followed by the addition of 3-chloropropylamine. The resulting product is then reacted with oxalic acid to produce TBPMPO oxalate in high yield and purity.
Aplicaciones Científicas De Investigación
TBPMPO has been extensively studied for its potential applications in the treatment of various diseases such as cancer, diabetes, and cardiovascular disorders. Several studies have shown that TBPMPO exhibits potent cytotoxic activity against cancer cells and can induce apoptosis in these cells. Furthermore, TBPMPO has been shown to have anti-diabetic properties by regulating glucose metabolism and improving insulin sensitivity.
Propiedades
IUPAC Name |
N-[3-(4-chloro-2-methylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO.C2H2O4/c1-11-10-12(15)6-7-13(11)17-9-5-8-16-14(2,3)4;3-1(4)2(5)6/h6-7,10,16H,5,8-9H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSNXRXCJFVIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCNC(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B6123309.png)
![1-(2-methoxy-6-{[(2-methylbenzyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6123314.png)
![4-{[4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde](/img/structure/B6123315.png)

![(4-chloro-2-methylphenyl){1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6123321.png)
![[1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6123330.png)

![4-benzyl-1-[(2-methyl-2-propen-1-yl)thio]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B6123357.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6123362.png)

![2-[4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6123393.png)
